Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Description
This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The structure integrates a benzofuran-2-ylmethoxy carbonyl group at the 5-position of the thiadiazole ring and an ethyl sulfanylacetate moiety at the 2-position. Such derivatives are explored for their biological activities, including antimicrobial, anticonvulsant, and anticancer properties .
Properties
IUPAC Name |
ethyl 2-[[5-(1-benzofuran-2-ylmethoxycarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-2-22-13(20)9-25-16-19-18-14(26-16)17-15(21)23-8-11-7-10-5-3-4-6-12(10)24-11/h3-7H,2,8-9H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFUJSWKORWMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)OCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a thiadiazole ring, which is another common feature in many bioactive compounds. Thiadiazole derivatives have been reported to possess various biological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antiviral activities .
Biological Activity
Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS Number: 866042-06-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Thiadiazole Ring : A five-membered ring containing three nitrogen atoms, known for diverse biological activities.
- Benzofuran Moiety : A fused aromatic system that enhances the lipophilicity and potential bioactivity of the compound.
- Ethyl Acetate Group : Contributes to the overall stability and solubility of the molecule.
Chemical Structure
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that thiadiazole compounds can exhibit:
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Some derivatives have shown efficacy against fungal pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of related thiadiazole compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Compound A | 20 | 40 |
| Compound B | 30 | 50 |
| Ethyl 2-{...} | 25 | 45 |
These results suggest that this compound possesses competitive antibacterial properties compared to established antibiotics .
Antiviral Activity
Research has also highlighted the potential antiviral effects of thiadiazole derivatives. Specifically, compounds with similar structures have been investigated for their activity against HIV and other viruses.
The antiviral mechanism is believed to involve the inhibition of viral replication through interference with viral enzymes or proteins. For instance, a derivative demonstrated an EC50 value of 0.96 µg/mL against HIV strain IIIB, indicating promising antiviral potential .
Antitumor Activity
Some studies have reported that thiadiazole derivatives exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth.
Case Study: Antitumor Efficacy
A derivative similar to ethyl 2-{...} was tested for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
These findings suggest that this class of compounds may be developed further for anticancer therapies .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit antimicrobial properties. Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate may possess similar traits due to its structural components. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi, suggesting potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
Preliminary investigations into the anticancer properties of thiadiazole derivatives have revealed promising results. This compound may be effective against specific cancer cell lines by inducing apoptosis or inhibiting proliferation. Further studies are required to elucidate its mechanism of action and efficacy in vivo .
Anti-inflammatory Effects
The benzofuran component of this compound may contribute to anti-inflammatory activity. Compounds with similar structures have been reported to reduce inflammation markers in various models. This property could be beneficial in treating conditions characterized by chronic inflammation .
Agriculture
Pesticidal Applications
The compound's potential as a pesticide is noteworthy. Research has demonstrated that thiadiazole derivatives can act as effective pesticides against pests and pathogens affecting crops. This compound could serve as a bioactive agent in crop protection strategies .
Plant Growth Regulation
There is emerging evidence that certain chemical compounds can act as plant growth regulators. The unique structure of this compound might influence plant growth and development positively. Further exploration could lead to its application in enhancing agricultural productivity .
Material Science
Synthesis of Novel Materials
The synthesis of this compound may lead to the development of new materials with unique properties. Its ability to form complexes with metals could be explored for applications in catalysis or sensor technology .
Polymer Chemistry
Incorporating this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into polymer composites that include thiadiazole derivatives has shown improved performance characteristics, making this an area worth investigating further .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparisons
*Estimates based on analogous compounds in and .
Key Structural Insights:
- Benzofuran vs.
- Sulfonyl vs. Carbonyl Linkers : ECHEMI-690248-86-3 includes a sulfonylbenzoyl group, increasing polarity (XLogP3 = 1.8) compared to the target compound’s benzofuran-based carbonyl linker (XLogP3 ~2.6) .
- Sulfanylacetate Variations: The diethyl sulfanylacetate in ECHEMI-75646-24-1 lacks an amino linkage, reducing hydrogen-bonding capacity and possibly biological activity .
Q & A
What are the established synthetic routes for Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate?
Basic Question
The synthesis typically involves a two-step procedure :
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core.
Alkylation : The intermediate 5-amino-1,3,4-thiadiazole-2-thiol is treated with ethyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetate moiety.
Key Considerations :
- Reagent Purity : Ensure ≥95% purity of intermediates to avoid side reactions.
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for alkylation to enhance reactivity.
Validation : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and confirm final structure via ¹H NMR and IR spectroscopy .
Which analytical techniques are critical for characterizing this compound?
Basic Question
Essential Methods :
How can computational chemistry aid in predicting reactivity or biological targets?
Advanced Question
Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction mechanisms, such as nucleophilic substitution at the thiadiazole sulfur .
- Docking Studies : Predict binding affinity to biological targets (e.g., kinases) using software like AutoDock. Focus on the benzofuran and thiadiazole motifs for hydrophobic interactions.
- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.
Case Study : Computational screening of analogous compounds identified potential anticonvulsant activity via GABA receptor modulation .
How can researchers resolve contradictions in structure-activity relationship (SAR) data?
Advanced Question
Strategies :
Multi-Technique Validation : Cross-validate NMR/X-ray data to confirm substituent orientation (e.g., benzofuran vs. thiadiazole spatial arrangement) .
Biological Assay Triangulation : Compare IC₅₀ values across enzyme inhibition, cytotoxicity, and in vivo models.
Isosteric Replacement : Test analogs with substituted benzofurans (e.g., 4-fluorophenyl) to isolate electronic vs. steric effects.
Example : Discrepancies in cytotoxicity data were resolved by confirming via HPLC that decomposition products (e.g., free thiols) were inactive .
What strategies optimize reaction yields for its synthesis?
Basic Question
Optimization Parameters :
| Factor | Impact | Optimal Condition |
|---|---|---|
| Alkylating Agent | Reactivity of thiolate | Ethyl bromoacetate > iodoacetate (90% vs. 85% yield) |
| Base | Deprotonation efficiency | K₂CO₃ in DMF > NaH in THF |
| Temperature | Kinetic vs. thermodynamic control | 60°C for 6 hours |
| Troubleshooting : |
- Low yields may result from moisture-sensitive intermediates; use anhydrous conditions.
- Purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .
What biological activities are associated with this compound's structural analogs?
Basic Question
Reported Activities :
- Anticonvulsant : 5-Substituted thiadiazole derivatives inhibit voltage-gated sodium channels (IC₅₀ = 12 μM) .
- Anticancer : Benzofuran-thiadiazole hybrids induce apoptosis in HeLa cells (EC₅₀ = 8.5 μM) via ROS generation .
- Antimicrobial : Sulfanylacetate derivatives show MIC = 4 μg/mL against S. aureus .
Mechanistic Insight : The sulfanyl bridge enhances membrane permeability, while the benzofuran moiety intercalates DNA .
How can intermolecular interactions influencing crystal packing be studied?
Advanced Question
Methodology :
X-ray Diffraction : Resolve O–H⋯O hydrogen bonds (2.7–2.9 Å) and C–H⋯F interactions (3.1 Å) in the crystal lattice .
Hirshfeld Surface Analysis : Quantify contact contributions (e.g., 15% H⋯H, 10% O⋯H).
Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density.
Case Study : Centrosymmetric dimers formed via hydrogen bonds were critical for stabilizing the crystal structure, with a melting point of 198°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
